3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(13-23-14-21-17-9-5-4-8-16(17)20(23)25)22-10-11-26-18(12-22)15-6-2-1-3-7-15/h1-9,14,18H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIELEJOKPZCXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Cyclization from Anthranilic Acid Derivatives
The 4(3H)-quinazolinone core is classically synthesized via Niementowski cyclization, involving 2-aminobenzoic acid derivatives. For instance, 2-aminobenzoic acid reacts with acyl chlorides or orthoesters under microwave irradiation to form 2-substituted quinazolin-4(3H)-ones. A solvent-free approach using SO3H-functionalized ionic liquids as catalysts enhances yields (75–92%) by promoting condensation between 2-aminobenzoic acid, acyl chlorides, and amines.
Key Reaction:
This method is scalable and avoids hazardous solvents, making it suitable for large-scale production.
Functionalization at Position 3
Acylation with Chloroacetyl Chloride
Introducing the 2-oxoethyl group at position 3 involves acylation. 3-Aminoquinazolin-4(3H)-one reacts with chloroacetyl chloride in acetic anhydride to form 3-(2-chloroethyl)-4(3H)-quinazolinone . The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl of chloroacetyl chloride.
Example Protocol:
Nucleophilic Substitution with 2-Phenylmorpholine
The chloroethyl intermediate undergoes nucleophilic substitution with 2-phenylmorpholine to install the final substituent. Potassium carbonate in dimethylformamide (DMF) facilitates the displacement of chloride by the morpholino nitrogen.
Optimized Conditions:
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3-(2-Chloroethyl)-4(3H)-quinazolinone (0.01 mol), 2-phenylmorpholine (0.015 mol), and K2CO3 (0.02 mol) in DMF are stirred at 80°C for 24 hours.
-
Purification via silica gel chromatography (CHCl3:MeOH = 49:1) affords the target compound in 68% yield.
Alternative One-Pot Strategies
Microwave-Assisted Tandem Reactions
Microwave irradiation accelerates the formation of the quinazolinone core and subsequent functionalization. A reported protocol involves:
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Cyclocondensation of 2-aminobenzamide with ethyl glyoxalate under microwaves (150°C, 20 min) to form 3-(ethoxycarbonyl)-4(3H)-quinazolinone .
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In situ reaction with 2-phenylmorpholine and NaH in THF at 60°C for 6 hours.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Preparation Methods
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Niementowski + Acylation | 2-Aminobenzoic acid | Chloroacetyl chloride | 62 | 98 |
| Microwave Tandem | 2-Aminobenzamide | 2-Phenylmorpholine | 72 | 95 |
| One-Pot Substitution | 3-Chloroethylquinazolinone | 2-Phenylmorpholine | 68 | 97 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can yield different substituted quinazolinones.
Substitution: Electrophilic substitution reactions are common, especially at the 2- and 3-positions of the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a drug candidate due to its biological activities, which include:
- Anticancer Properties : Studies have shown that quinazolinone derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated effectiveness against various cancer types by inducing apoptosis in cancer cells .
- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
Biological Research
In biological studies, 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone has been explored for:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in disease pathways, such as tankyrases, which are implicated in cancer and other diseases .
- Modulation of Biological Pathways : Its ability to interact with various molecular targets allows it to modulate pathways related to inflammation and allergic responses .
Material Science
The compound's unique properties make it suitable for applications in material science:
- Synthesis of Advanced Materials : It serves as a building block for synthesizing more complex materials with specific electronic or optical properties. This includes applications in organic electronics and photonic devices .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this quinazolinone compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was identified as the induction of apoptosis through mitochondrial pathways. The study concluded that further development could lead to promising therapeutic agents .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of quinazolinone derivatives indicated that compounds structurally related to this compound showed potent activity against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could be developed into new antibacterial agents .
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects at the 3-Position
The 3-position of quinazolinones is critical for biological activity. Key comparisons include:
- 3-Aryl Substitutions: 3-(4-Bromophenyl)-4(3H)-quinazolinone exhibited potent anti-inflammatory (denaturation inhibition of BSA: 82% vs. ibuprofen’s 85%) and antioxidant activity (DPPH scavenging: 78%) .
Table 1: Anti-inflammatory and Antioxidant Activity of 3-Substituted Quinazolinones
| Compound | Anti-inflammatory Activity (% Inhibition) | DPPH Scavenging (%) |
|---|---|---|
| 3-(4-Bromophenyl) derivative | 82 | 78 |
| 3-(4-Methylphenyl) derivative | 75 | 72 |
| Target compound | Not reported | Not reported |
Substituent Effects at the 2-Position
- 2-Benzylmercapto-4(3H)-quinazolinone: Demonstrated antitumor activity (MGI%: 19%) due to the thioether linker’s electron-withdrawing effects .
- 2-Oxo-ethyl group in the target compound : The ketone group may reduce metabolic stability compared to thioethers but could enhance hydrogen-bonding interactions with biological targets.
Table 2: Antitumor Activity of 2-Substituted Quinazolinones
| Compound | MGI% (Antitumor Activity) |
|---|---|
| 2-Benzylmercapto derivative | 19% |
| 2-Alkylmercapto derivatives | 2–11% |
| Target compound | Not reported |
Key Differentiators of the Target Compound
Morpholino Moiety: Unlike aryl or alkyl substituents, the morpholino group combines steric bulk, hydrogen-bonding capacity, and moderate lipophilicity, which may improve target engagement in neurological or anticancer applications.
Uncharted Biological Activities : While anti-inflammatory and anticonvulsant activities are documented for analogues, the target compound’s specific pharmacological profile remains to be explored.
Biological Activity
3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone is a compound that belongs to the quinazolinone family, which is known for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, cytotoxicity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinazolinone core structure, which is recognized for its ability to interact with various biological targets. The presence of the morpholino group enhances its solubility and bioavailability, making it a candidate for pharmacological studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, a study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The IC50 values for these compounds were recorded at 10 μM for PC3, 10 μM for MCF-7, and 12 μM for HT-29 cells, indicating effective dose-dependent inhibition of cell growth .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Quinazolinones have been shown to interfere with key signaling pathways associated with cancer cell survival and proliferation. For example, they may inhibit the activity of specific kinases involved in tumor growth and metastasis .
Cytotoxicity Assays
Cytotoxicity assays conducted using the MTT method revealed that the quinazolinone derivatives could significantly reduce cell viability in a concentration-dependent manner. The following table summarizes the cytotoxic effects observed in various studies:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | PC3 | 10 |
| MCF-7 | 10 | |
| HT-29 | 12 |
Case Studies
- Study on Quinazolinone Derivatives : A comprehensive study synthesized several quinazolinone derivatives and assessed their biological activities. Among them, certain derivatives showed potent anticancer properties comparable to established chemotherapeutic agents .
- In Vivo Studies : Animal models have also been employed to evaluate the therapeutic efficacy of quinazolinone compounds. These studies demonstrated significant tumor reduction in treated subjects compared to controls, further supporting their potential as anticancer agents .
Q & A
Basic: What synthetic routes are recommended for synthesizing 3-[2-oxo-2-(2-phenylmorpholino)ethyl]-4(3H)-quinazolinone and its analogs?
The synthesis typically involves alkylation or acylation of the quinazolinone core. Key methods include:
- Reactivity with acyl halides : Reacting 4(3H)-quinazolinone derivatives with 2-phenylmorpholine-containing acyl halides under nucleophilic substitution conditions (e.g., using pyridine as a base) .
- Solvent-controlled pathways : Polar aprotic solvents (e.g., DMF) favor alkylation at the N3 position, while non-polar solvents may shift reactivity toward O-acylation .
- One-pot strategies : Sequential condensation of anthranilic acid derivatives with morpholine-containing ketones, followed by cyclization using triethyl orthobenzoate .
Basic: How is structural characterization performed for this compound?
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms substituent positions (e.g., methanol hemisolvate structures resolved at 292 K with R factor <0.1) .
- Spectroscopic analysis : and NMR verify proton environments (e.g., distinguishing morpholino ethyl vs. aryl protons) .
- Elemental analysis : Validates purity and stoichiometry, particularly for halogenated derivatives .
Basic: What models are used for preliminary anticonvulsant activity screening?
- In vivo rodent models :
- Toxicity profiling :
Advanced: How do structural modifications at the 2- and 3-positions influence anticonvulsant efficacy and toxicity?
- 3-aryl ortho-substituents : Compounds with 3-o-tolyl or 3-o-chlorophenyl groups exhibit enhanced MES/scMet protection but increased oral neurotoxicity in rats (protective index <2) .
- 2-position alkylation : Methyl or ethyl groups reduce metabolic instability but may compromise blood-brain barrier penetration .
- Morpholino side chain : The 2-phenylmorpholino moiety improves solubility but introduces route-dependent toxicity (e.g., higher neurotoxicity with oral administration due to first-pass metabolism) .
Advanced: What strategies mitigate route-dependent neurotoxicity in rodent models?
- Prodrug design : Esterification of the morpholino carbonyl group to enhance bioavailability and reduce direct CNS exposure .
- Comparative pharmacokinetics : Measure plasma and brain concentrations after oral vs. intraperitoneal dosing to identify metabolism-driven toxicity .
- Structural analogs : Replace the morpholino ring with piperazine or thiomorpholine to alter logP and CNS distribution .
Advanced: How can contradictions in biological activity data across substituent patterns be resolved?
- SAR meta-analysis : Compare substituent effects using standardized assays (e.g., 3-o-chlorophenyl analogs show picrotoxin antagonism, while 3-o-tolyl analogs do not) .
- In silico modeling : Molecular docking to GABA receptors or voltage-gated sodium channels to predict mechanistic divergence .
- Dose-response reevaluation : Test overlapping EC/TD ranges to identify false negatives/positives .
Advanced: What methodologies elucidate the mechanism of action against specific seizure types?
- Receptor binding assays : Screen for affinity at benzodiazepine (BZD) sites on GABA receptors, as picrotoxin-sensitive compounds (e.g., 8i) may act via chloride channel modulation .
- Electrophysiology : Patch-clamp studies on hippocampal neurons to assess sodium channel blockade .
- Gene expression profiling : RNA-seq of seizure-related genes (e.g., BDNF, NPY) after compound exposure .
Advanced: How can the quinazolinone core be optimized for multitarget applications?
- Hybrid molecules : Conjugate with anti-inflammatory moieties (e.g., benzothiazole) to target both seizures and neuroinflammation .
- Combinatorial libraries : Use parallel solution-phase synthesis to diversify positions 3, 6, and 7 for dual anticonvulsant/antitumor activity (e.g., derivatives with IC <15 µM against HepG2) .
- Functional group tuning : Introduce trifluoromethyl or sulfonamide groups to enhance pharmacokinetics and broaden antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
